![molecular formula C27H42N7O19P3S B1246005 trans-3-methylglutaconyl-CoA](/img/structure/B1246005.png)
trans-3-methylglutaconyl-CoA
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Overview
Description
Trans-3-methylglutaconyl-CoA is the S-(trans-3-methylglutaconyl) derivative of coenzyme A. It has a role as a mouse metabolite. It derives from a coenzyme A and an (E)-3-methylglutaconic acid. It is a conjugate acid of a trans-3-methylglutaconyl-CoA(5-).
Scientific Research Applications
1. Role in Metabolic Disorders
Trans-3-methylglutaconyl-CoA plays a significant role in various inherited metabolic diseases, particularly those related to leucine catabolism. It is involved in the biochemical pathways that, when disrupted, lead to disorders such as 3-methylglutaconic aciduria. This disorder is characterized by the excessive urinary excretion of 3-methylglutaconic acid due to mutations in genes like AUH, which encodes enzymes involved in the leucine degradation pathway (Mack et al., 2006).
2. Biomarker for Mitochondrial Dysfunction
3-Methylglutaconic aciduria, associated with trans-3-methylglutaconyl-CoA, can serve as a biomarker for various inborn errors of metabolism linked to compromised mitochondrial energy metabolism. The accumulation of 3-methylglutaconic acid, derived from trans-3-methylglutaconyl-CoA, is indicative of certain mitochondrial dysfunctions (Ikon & Ryan, 2016).
3. Enzymatic Activity and Disease Pathogenesis
Deficiencies in enzymes that metabolize trans-3-methylglutaconyl-CoA, such as 3-methylglutaconyl-CoA hydratase, have been linked to a spectrum of clinical presentations, ranging from delayed speech development to severe neurological and physical impairments. Understanding these enzymatic activities helps in diagnosing and characterizing various forms of 3-methylglutaconic aciduria and related disorders (Gibson et al., 1998).
4. Implications in Cardiomyopathy
Research indicates a potential link between 3-methylglutaconyl-CoA hydratase deficiency and the development of dilated cardiomyopathy. This suggests that metabolic disruptions involving trans-3-methylglutaconyl-CoA can have significant effects on cardiac function, leading to severe cardiomyopathy and heart failure in some cases (Spergel et al., 2014).
5. Utility in Diagnosing Metabolic Diseases
The presence of trans-3-methylglutaconyl-CoA and its metabolites in urine can be used as a diagnostic tool for identifying various metabolic diseases, including those not directly related to leucine metabolism. This is valuable for the early detection and management of these conditions (Roe, Millington, & Maltby, 1986).
properties
Product Name |
trans-3-methylglutaconyl-CoA |
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Molecular Formula |
C27H42N7O19P3S |
Molecular Weight |
893.6 g/mol |
IUPAC Name |
(E)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-2-enoic acid |
InChI |
InChI=1S/C27H42N7O19P3S/c1-14(8-17(36)37)9-18(38)57-7-6-29-16(35)4-5-30-25(41)22(40)27(2,3)11-50-56(47,48)53-55(45,46)49-10-15-21(52-54(42,43)44)20(39)26(51-15)34-13-33-19-23(28)31-12-32-24(19)34/h8,12-13,15,20-22,26,39-40H,4-7,9-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b14-8+/t15-,20-,21-,22+,26-/m1/s1 |
InChI Key |
ZMMFWDHIXCPOHZ-XRYKKJIBSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC(=CC(=O)O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(=CC(=O)O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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